

Spectroscopic Characterization of Potassium Phenoxide: A Technical Guide

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Compound of Interest

Compound Name: Potassium, phenyl-

CAS No.: 3605-36-5

Cat. No.: B14130393

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Executive Summary

Potassium phenoxide (PhOK) is a pivotal nucleophile in organic synthesis, widely employed in the Kolbe-Schmitt reaction, Williamson ether synthesis, and polymerization catalysis. However, its extreme hygroscopicity renders it prone to hydrolysis, regenerating phenol and potassium hydroxide. This degradation is often invisible to the naked eye but catastrophic for stoichiometric precision.

This guide provides a definitive spectroscopic framework (NMR, IR) for characterizing PhOK. It moves beyond simple peak listing to establish a self-validating analytical protocol, ensuring that the material used in your reactor is chemically distinct from its hydrolyzed precursor.

Part 1: Experimental Protocol & Sample Integrity

The "Senior Scientist" Insight: The most common error in PhOK characterization is analyzing a hydrolyzed sample. PhOK absorbs atmospheric moisture in seconds. Standard "bench" preparation for NMR often yields a spectrum of phenol, not phenoxide.

Recommended Protocol: In-Situ Generation

To obtain pristine spectroscopic data, generate the species directly in the NMR tube under an inert atmosphere. This eliminates moisture exposure.

Reagents:

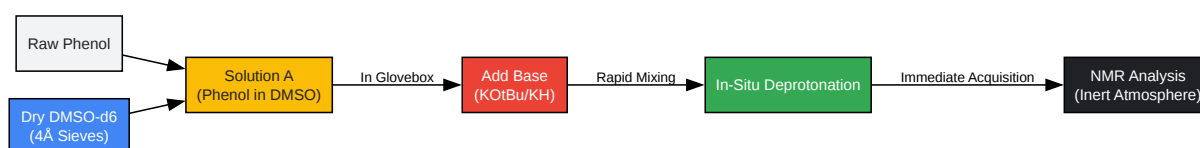
- Substrate: Phenol (sublimed or recrystallized).
- Base: Potassium tert-butoxide (KOtBu) or Potassium Hydride (KH). Note: KOtBu is preferred for cleaner byproduct signals (t-BuOH).
- Solvent: DMSO-d

(Dried over 4Å molecular sieves).

Workflow:

- Dissolve Phenol (0.1 mmol) in DMSO-d (0.6 mL).
- Acquire "Time 0" spectrum (Reference Phenol).
- Add equimolar KOtBu inside a glovebox or via septum.
- Acquire "Time 1" spectrum (Potassium Phenoxide).
- Validation: The disappearance of the phenolic -OH proton (~9.35 ppm) and the specific shifts of the aromatic ring confirm conversion.

Visualization: Sample Preparation Workflow



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Figure 1: In-situ generation workflow to prevent hydrolysis during characterization.

Part 2: Nuclear Magnetic Resonance (NMR)

Characterization

H NMR Spectroscopy

Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic ring via resonance. This increases the electron density at the ortho and para positions, causing a significant upfield shift (shielding) of these protons compared to the parent phenol.

Solvent: DMSO-d

(Reference: 2.50 ppm)

Proton Position	Phenol (ppm)	K-Phenoxide (ppm)	Shift (ppm)	Mechanistic Insight
-OH	9.35 (s)	Absent	-	Complete deprotonation confirmation.
Ortho (2,6)	6.75 - 6.80 (d)	~5.70 - 6.00	-0.8 to -1.0	Strong shielding due to resonance (- charge).
Meta (3,5)	7.10 - 7.15 (t)	~6.50 - 6.70	-0.4 to -0.5	Mild shielding; less resonance contribution.
Para (4)	6.70 - 6.75 (t)	~5.60 - 5.80	-0.9 to -1.1	Strong shielding due to resonance (- charge).

Note: Chemical shifts are concentration and temperature dependent. The relative order (Ortho/Para < Meta) remains constant.

C NMR Spectroscopy

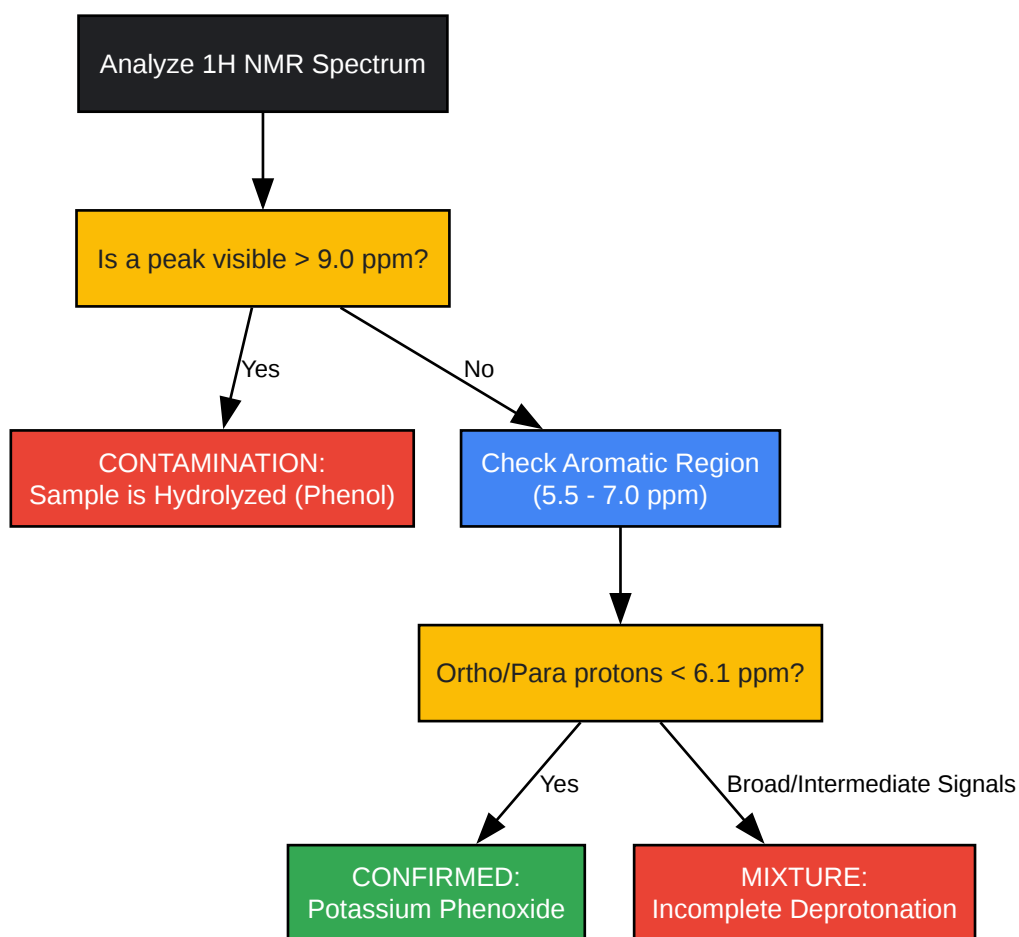
Carbon-13 NMR provides the most definitive structural proof. The Ipso carbon (C-1) exhibits a characteristic downfield shift (deshielding) upon salt formation, distinguishing it from the upfield shift of the ring carbons.

Solvent: DMSO-d

(Reference: 39.5 ppm)

Carbon Position	Phenol (ppm)	K-Phenoxide (ppm)	Trend	Mechanistic Insight
Ipso (C-1)	157.3	166.0 - 168.0	Downfield (+10)	Increased double-bond character of C-O bond.
Ortho (C-2,6)	115.7	113.0 - 114.5	Upfield (-2)	Increased electron density (Resonance).
Meta (C-3,5)	129.6	128.5 - 129.0	Minimal	Nodal point in resonance structures.
Para (C-4)	120.8	113.0 - 115.0	Upfield (-6)	Increased electron density (Resonance).

Visualization: Spectral Logic Tree



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Figure 2: Decision tree for validating K-Phenoxide purity via NMR.

Part 3: Infrared (IR) Spectroscopy

IR is excellent for solid-state characterization (ATR-FTIR). The primary indicator is the shift of the C-O stretching vibration. In the phenoxide anion, the C-O bond shortens and acquires partial double-bond character, shifting the absorption to a higher wavenumber (frequency).

Vibrational Mode	Phenol (cm ⁻¹)	K-Phenoxide (cm ⁻¹)	Diagnostic Feature
O-H Stretch	3200 - 3500 (Broad)	Absent	The "clean" region >3000 cm ⁻¹ confirms dryness.
C-O Stretch	1220 - 1230	1270 - 1290	Shift to higher energy due to bond strengthening.
Ring Breathing	~1470, 1590	1480, 1580	Shifts in aromatic skeletal vibrations.

Technical Note: If you observe a broad band around 3400 cm

in your "dry" PhOK sample, it is likely potassium phenoxide monohydrate or surface-adsorbed water. PhOK is extremely hygroscopic and will form hydrates rapidly.

References

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